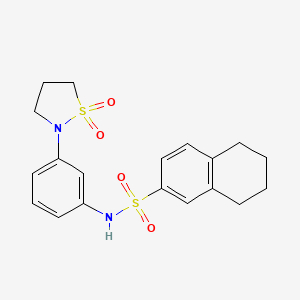![molecular formula C16H13ClF3N3O3S B2458211 (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanon CAS No. 1118822-59-5](/img/structure/B2458211.png)
(2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone is a useful research compound. Its molecular formula is C16H13ClF3N3O3S and its molecular weight is 419.8. The purity is usually 95%.
BenchChem offers high-quality (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben die Auswirkungen von CPPU auf verschiedene Kulturen untersucht, darunter Kiwis, Trauben und Tomaten. So führte die Behandlung mit CPPU bei Kiwis beispielsweise zu einem erhöhten Gehalt an löslichen Feststoffen (SSC) und einer verbesserten Fruchtfestigkeit .
- Partielle kleinste Quadrate-Regressionsmodelle (PLSR) wurden auf der Grundlage dieser optischen Parameter entwickelt, um interne Qualitätsmerkmale wie SSC und Feuchtigkeitsgehalt vorherzusagen .
- CPPU-Derivate, wie (2-Chloropyridin-4-yl)methanaminhydrochlorid, wurden als selektive Inhibitoren von LOXL2 (Lysyloxidase-ähnlich 2) untersucht. LOXL2 spielt eine Rolle bei der Gewebsumbildung und Fibrose .
Pflanzenwachstumsregulation und Steigerung der Ernteerträge
Optische Parameter und Qualitätsbewertung
Selektive LOXL2-Hemmung
Zusammenfassend lässt sich sagen, dass CPPU vielfältige Anwendungen hat, die von der Pflanzenwachstumsregulation über die Arzneimittelentwicklung bis hin zur Materialwissenschaft reichen. Seine vielseitigen Eigenschaften faszinieren Forscher aus verschiedenen Disziplinen . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, zögern Sie bitte nicht zu fragen! 😊
Wirkmechanismus
Target of Action
The primary target of (2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone is LOXL2 (Lysyl Oxidase-Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
This compound acts as a selective inhibitor of LOXL2 . It binds to LOXL2, inhibiting its enzymatic activity. This results in a decrease in collagen and elastin crosslinking, thereby affecting tissue remodeling processes .
Biochemical Pathways
The inhibition of LOXL2 affects the extracellular matrix remodeling pathway . By preventing the crosslinking of collagen and elastin, the compound can potentially influence various pathological processes where tissue remodeling and fibrosis are involved .
Pharmacokinetics
The compound’s IC50 value in the absence of blood proteins is 126 nM, indicating its potent inhibitory activity .
Result of Action
The molecular and cellular effects of the compound’s action would be the reduction in collagen and elastin crosslinking. This could potentially lead to a decrease in tissue stiffness and fibrosis, although specific cellular effects would depend on the context of the tissue and disease state .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the presence of blood proteins can affect the compound’s inhibitory activity . Additionally, the compound’s stability could be affected by storage conditions . .
Eigenschaften
IUPAC Name |
(2-chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3S/c17-13-9-10(3-4-21-13)16(24)22-5-7-23(8-6-22)27(25,26)12-2-1-11(18)14(19)15(12)20/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIASBYMRYNUWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC=C2)Cl)S(=O)(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2458129.png)
![1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2458131.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2458133.png)
![N-(4-acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2458134.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate](/img/structure/B2458135.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide](/img/structure/B2458137.png)
![Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane](/img/structure/B2458139.png)
(prop-2-en-1-yl)amine](/img/structure/B2458143.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate](/img/structure/B2458145.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide](/img/structure/B2458148.png)
![[4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]methanamine](/img/structure/B2458149.png)
![4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin](/img/structure/B2458150.png)
